molecular formula C19H17NO4S B7884005 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid

2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid

Cat. No.: B7884005
M. Wt: 355.4 g/mol
InChI Key: NWHURKYFYGKGRT-UHFFFAOYSA-N
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Description

2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid is an organic compound that features a naphthalene sulfonamide group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Naphthalene-1-sulfonyl chloride+3-phenylpropanoic acidBase2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid\text{Naphthalene-1-sulfonyl chloride} + \text{3-phenylpropanoic acid} \xrightarrow{\text{Base}} \text{this compound} Naphthalene-1-sulfonyl chloride+3-phenylpropanoic acidBase​2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials and sensors

Mechanism of Action

The mechanism of action of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The naphthalene sulfonamide group can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The phenylpropanoic acid backbone may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the naphthalene sulfonamide group with the phenylpropanoic acid backbone sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHURKYFYGKGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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